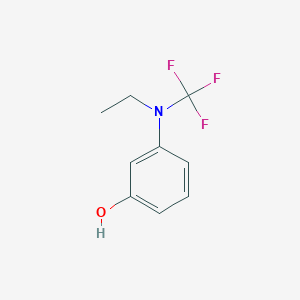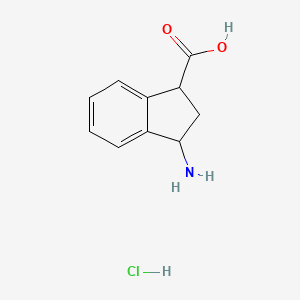![molecular formula C9H10ClF4NO B11732699 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is involved in the development of potential pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethoxy)phenylmethanol: This compound shares a similar structure but differs in its functional groups.
2-(4-Fluorophenyl)ethan-1-amine: Another structurally similar compound, differing mainly in the presence of a fluorine atom.
Phenol, 2-(trifluoromethyl)-: This compound has a similar trifluoromethyl group but differs significantly in its overall structure.
Uniqueness
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in specialized research applications.
Properties
Molecular Formula |
C9H10ClF4NO |
|---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13;/h1-4,8H,5,14H2;1H |
InChI Key |
NHLRKCLUMCKCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)


![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)
![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
